
VCL-B (Venetoclax Impurity B)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. The presence of impurities like VCL-B is critical in the pharmaceutical industry as they can affect the safety and efficacy of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
VCL-B is typically synthesized during the oxidative stress degradation of Venetoclax. One common method involves the oxidation of Venetoclax using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane . The reaction conditions include maintaining the reaction mixture at room temperature and monitoring the progress using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the synthesis of VCL-B involves similar oxidative conditions but on a larger scale. The process includes the use of large-scale reactors and continuous monitoring to ensure the purity and yield of the impurity. The isolation and purification of VCL-B are achieved using preparative liquid chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
VCL-B undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of VCL-B from Venetoclax.
Reduction: Although less common, VCL-B can undergo reduction under specific conditions.
Substitution: VCL-B can participate in nucleophilic substitution reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of VCL-B, as well as substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
VCL-B is primarily used as a reference standard in the pharmaceutical industry to ensure the quality and safety of Venetoclax. It is also used in scientific research to study the degradation pathways and stability of Venetoclax under various conditions . Additionally, VCL-B serves as a model compound in the development of analytical methods for impurity profiling and quantification in drug substances and products .
Wirkmechanismus
The mechanism of action of VCL-B is closely related to its parent compound, Venetoclax. Venetoclax inhibits the BCL-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death). By binding to BCL-2, Venetoclax and its impurities, including VCL-B, promote the release of pro-apoptotic proteins, leading to the activation of caspases and subsequent cell death . This mechanism is particularly effective in cancer cells that overexpress BCL-2, making them resistant to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Venetoclax N-oxide: Another oxidative impurity of Venetoclax.
Venetoclax Hydroxylamine Impurity: Formed through the Meisenheimer rearrangement of Venetoclax N-oxide.
Uniqueness of VCL-B
VCL-B is unique due to its specific formation pathway and its structural characteristics. Unlike other impurities, VCL-B is formed directly through the oxidation of Venetoclax and retains the core structure of the parent compound. This makes it a valuable reference standard for studying the oxidative degradation of Venetoclax and for ensuring the quality of the drug during manufacturing .
Eigenschaften
Molekularformel |
C39H40ClN7O6S |
|---|---|
Molekulargewicht |
770.3 g/mol |
IUPAC-Name |
N-(4-amino-3-nitrophenyl)sulfonyl-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C39H40ClN7O6S/c1-39(2)13-11-27(33(22-39)25-3-5-28(40)6-4-25)24-45-15-17-46(18-16-45)29-7-9-32(36(20-29)53-30-19-26-12-14-42-37(26)43-23-30)38(48)44-54(51,52)31-8-10-34(41)35(21-31)47(49)50/h3-10,12,14,19-21,23H,11,13,15-18,22,24,41H2,1-2H3,(H,42,43)(H,44,48) |
InChI-Schlüssel |
SWKOYTNFSYQAKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)N)[N+](=O)[O-])OC6=CN=C7C(=C6)C=CN7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



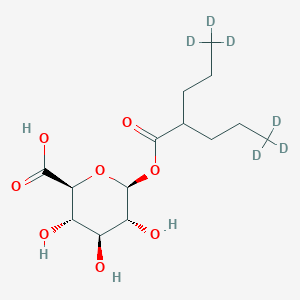
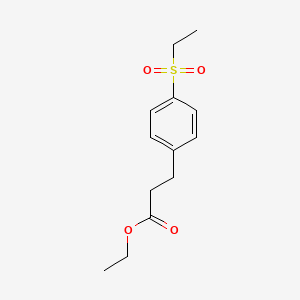

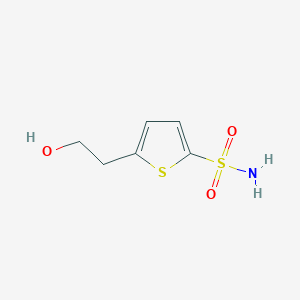
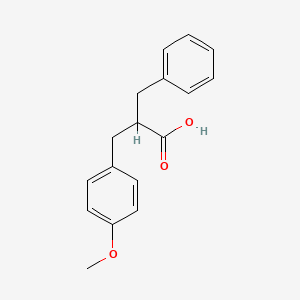

![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)
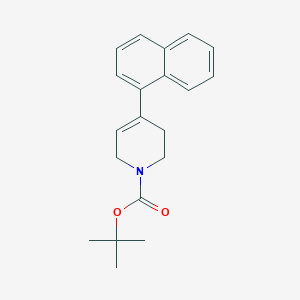

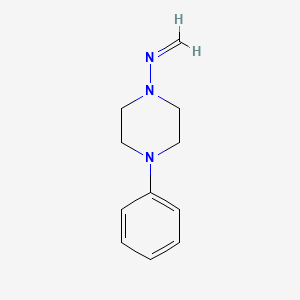
![(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13866790.png)
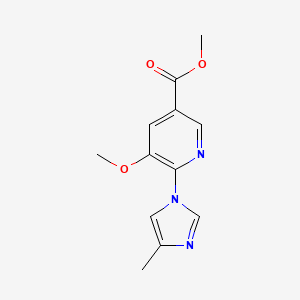
![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)
